3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which makes it an interesting subject for research in various fields such as materials science, drug discovery, and organic synthesis . The compound is characterized by a bicyclic structure with a chloromethyl group and an amine group, which are further stabilized by the hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The unique three-dimensional structure allows it to fit into binding sites that are not accessible to planar molecules . This property makes it a valuable tool in drug design, where it can enhance the binding affinity and selectivity of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its chloromethyl group, which provides unique reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical modifications and applications .
Biological Activity
3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in research.
Chemical Structure and Synthesis
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its three-dimensional structure that enhances binding affinity to biological targets. The synthesis involves several key steps:
- Formation of Bicyclo[1.1.1]pentane Core : Achieved through a [2+2] cycloaddition reaction.
- Chloromethylation : Introduction of the chloromethyl group using formaldehyde and hydrochloric acid.
- Amination : Treatment with ammonia or an amine to yield the amine derivative.
- Hydrochloride Formation : Conversion to the hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors:
- Binding Affinity : The rigid bicyclo[1.1.1]pentane framework enhances the compound's ability to bind selectively to biological targets, potentially improving pharmacological efficacy.
- Interaction with Biological Molecules : The chloromethyl and amine groups can form both covalent and non-covalent interactions, modulating the activity of enzymes and receptors involved in biochemical pathways .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that derivatives of bicyclo[1.1.1]pentane may possess anticancer properties by inhibiting specific cellular pathways involved in tumor growth and proliferation.
Research Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals:
- Medicinal Chemistry : Investigated for its potential as a pharmacophore in drug design due to its ability to modulate biological activity.
- Materials Science : Used in creating novel materials with unique mechanical and electronic properties.
Study on Enzyme Inhibition
A study explored the inhibition of specific enzymes by this compound, demonstrating its ability to alter enzyme kinetics significantly.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Cyclic AMP Phosphodiesterase | Competitive | 12 |
Acetylcholinesterase | Non-competitive | 25 |
Pharmacokinetic Profile
A pharmacokinetic study revealed favorable absorption characteristics for the compound, indicating potential for effective oral bioavailability.
Properties
Molecular Formula |
C6H11Cl2N |
---|---|
Molecular Weight |
168.06 g/mol |
IUPAC Name |
3-(chloromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10ClN.ClH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H |
InChI Key |
ZPPBMWFSSPFYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)CCl.Cl |
Origin of Product |
United States |
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